Improved Off-Target Profile: Lower CYP2C9/2C19 Inhibition Compared to Azabenzofuran Scaffolds
The imidazo[1,5-a]pyridine core, when compared directly to an azabenzofuran scaffold in a series of MEK inhibitors, conferred a significantly improved cytochrome P450 (CYP) inhibition profile. The analog G-868, which contains the imidazo[1,5-a]pyridine core, showed substantially reduced inhibition of CYP2C9 and CYP2C19 relative to the azabenzofuran analog G-925, while retaining or improving target potency [1].
| Evidence Dimension | CYP Enzyme Inhibition (off-target liability) |
|---|---|
| Target Compound Data | Significantly diminished inhibition of CYP2C9 and CYP2C19 (Compound: G-868) |
| Comparator Or Baseline | Azabenzofuran-based analog (Compound: G-925) which was a potent inhibitor of CYP2C9 and CYP2C19 |
| Quantified Difference | Qualitative shift from 'potent inhibitor' to 'significantly diminished inhibition' |
| Conditions | In vitro CYP enzyme inhibition assays; MEK inhibitor program |
Why This Matters
A superior off-target CYP profile directly translates to a lower risk of drug-drug interactions (DDI) in vivo, a critical advantage for lead series progression and a key driver in procurement decisions for focused library synthesis.
- [1] Robarge, K. D., Lee, W., Eigenbrot, C., Ultsch, M., Wiesmann, C., Heald, R., ... & Baumgardner, M. (2014). Structure based design of novel 6,5 heterobicyclic mitogen-activated protein kinase kinase (MEK) inhibitors leading to the discovery of imidazo[1,5-a] pyrazine G-479. Bioorganic & Medicinal Chemistry Letters, 24(19), 4714-4723. View Source
